![molecular formula C28H46O4SSi B13366072 2-((1R,3AS,7aR,E)-4-(((6S)-6-((tert-butyldimethylsilyl)oxy)-2,2-dioxido-1,3,4,5,6,7-hexahydrobenzo[c]thiophen-1-yl)methylene)-7a-methyloctahydro-1H-inden-1-yl)propanal](/img/structure/B13366072.png)
2-((1R,3AS,7aR,E)-4-(((6S)-6-((tert-butyldimethylsilyl)oxy)-2,2-dioxido-1,3,4,5,6,7-hexahydrobenzo[c]thiophen-1-yl)methylene)-7a-methyloctahydro-1H-inden-1-yl)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-((1R,3AS,7aR,E)-4-(((6S)-6-((tert-butyldimethylsilyl)oxy)-2,2-dioxido-1,3,4,5,6,7-hexahydrobenzo[c]thiophen-1-yl)methylene)-7a-methyloctahydro-1H-inden-1-yl)propanal” is a complex organic compound that features multiple functional groups, including a silyl ether, a sulfone, and an aldehyde. Compounds of this nature are often of interest in organic synthesis and medicinal chemistry due to their potential biological activities and synthetic utility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and stereochemistry. Common synthetic strategies might include:
Formation of the Indene Core: This could involve cyclization reactions starting from simpler aromatic precursors.
Introduction of the Silyl Ether: This step might involve the protection of a hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base.
Formation of the Sulfone Group: This could be achieved through oxidation of a thioether precursor using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Aldehyde Introduction: The aldehyde group might be introduced via oxidation of a primary alcohol or through formylation reactions.
Industrial Production Methods
Industrial production of such compounds would require scalable and efficient synthetic routes, often involving catalytic processes and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, to form carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The silyl ether group can be substituted under acidic or basic conditions to reveal the free hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Conditions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide)
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Free hydroxyl compounds
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: Potential use as ligands or catalysts in organic reactions.
Biology and Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Biological Probes: Used in the study of biological pathways and mechanisms.
Industry
Material Science:
Mécanisme D'action
The mechanism of action of such compounds would depend on their specific biological targets. Generally, they might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((1R,3AS,7aR,E)-4-(((6S)-6-((tert-butyldimethylsilyl)oxy)-2,2-dioxido-1,3,4,5,6,7-hexahydrobenzo[c]thiophen-1-yl)methylene)-7a-methyloctahydro-1H-inden-1-yl)propanal: can be compared with other silyl-protected sulfone-containing aldehydes.
Uniqueness
Functional Group Diversity: The combination of silyl ether, sulfone, and aldehyde groups in a single molecule is relatively unique.
Stereochemistry: The specific stereochemistry of the compound can lead to unique biological activities and synthetic applications.
Propriétés
Formule moléculaire |
C28H46O4SSi |
|---|---|
Poids moléculaire |
506.8 g/mol |
Nom IUPAC |
2-[(1R,3aS,4E,7aR)-4-[[(6S)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal |
InChI |
InChI=1S/C28H46O4SSi/c1-19(17-29)24-12-13-25-20(9-8-14-28(24,25)5)15-26-23-16-22(32-34(6,7)27(2,3)4)11-10-21(23)18-33(26,30)31/h15,17,19,22,24-26H,8-14,16,18H2,1-7H3/b20-15+/t19?,22-,24+,25-,26?,28+/m0/s1 |
Clé InChI |
KABHKFPMTBSEED-JCWPPXMDSA-N |
SMILES isomérique |
CC(C=O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C3C4=C(CC[C@@H](C4)O[Si](C)(C)C(C)(C)C)CS3(=O)=O)C |
SMILES canonique |
CC(C=O)C1CCC2C1(CCCC2=CC3C4=C(CCC(C4)O[Si](C)(C)C(C)(C)C)CS3(=O)=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{3-amino-2-benzoyl-6-methyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridin-5-yl}ethanone](/img/structure/B13365990.png)
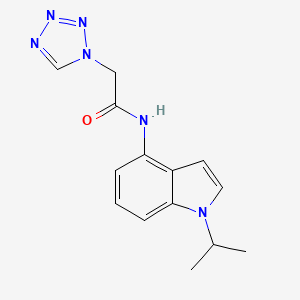
![(2E)-3-[4-methoxy-3-({[(4-methylphenyl)carbonyl]carbamothioyl}amino)phenyl]prop-2-enoic acid](/img/structure/B13365998.png)
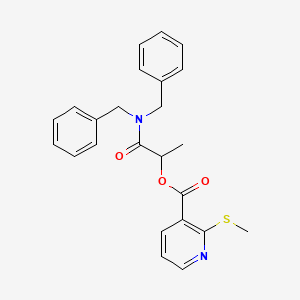
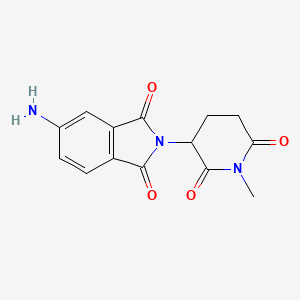

![6-(3,4-Dimethylbenzyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366014.png)
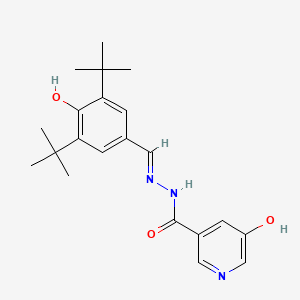

![6-(2-Iodophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366043.png)
![N-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide](/img/structure/B13366051.png)

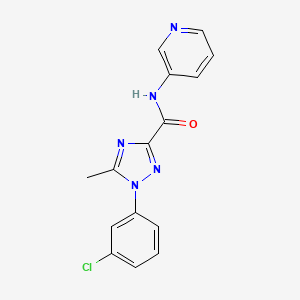
![N-[4-(acetylamino)phenyl]-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366071.png)
